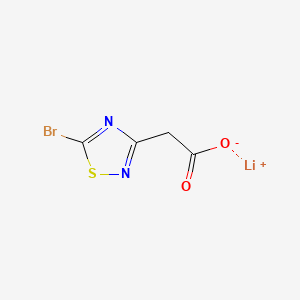
Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate typically involves the reaction of 5-bromo-1,2,4-thiadiazole with lithium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the thiadiazole ring can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of a suitable catalyst, such as palladium, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thiadiazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and the thiadiazole ring can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. For example, the compound can inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent . Additionally, the lithium ion can modulate signaling pathways in cells, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: This compound is similar in structure but lacks the lithium ion and acetate group.
5-Bromo-1,2,4-thiadiazole-3-carboxylic acid: This compound has a carboxylic acid group instead of the acetate group.
4-Bromo-1,2,3-thiadiazole: This compound has a different substitution pattern on the thiadiazole ring.
Uniqueness
Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate is unique due to the presence of the lithium ion and the specific substitution pattern on the thiadiazole ring. These features can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C4H2BrLiN2O2S |
|---|---|
Molecular Weight |
229.0 g/mol |
IUPAC Name |
lithium;2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate |
InChI |
InChI=1S/C4H3BrN2O2S.Li/c5-4-6-2(7-10-4)1-3(8)9;/h1H2,(H,8,9);/q;+1/p-1 |
InChI Key |
XSOAFRULKVHSGR-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C(C1=NSC(=N1)Br)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















